Aleglitazar

描述

This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound binds to both PPARalpha and PPARgamma and decreases plasma levels of glucose, LDL-C, triglycerides (TG) and increases HDL levels. This agent may be used for the treatment of diabetes and cardiovascular disease.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

a dual peroxisome PPAR-alpha and PPAR-gamma agonist for type 2 diabetes

Structure

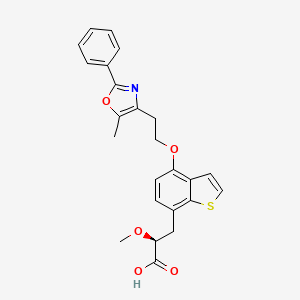

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKLWSKQJBGCS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197193 | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475479-34-6 | |

| Record name | Aleglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aleglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aleglitazar: A Dual PPARα/γ Agonist - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleglitazar is a rationally designed, high-potency, dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] Developed to simultaneously address hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM), it showed promise in early clinical development by improving both glycemic control and lipid profiles.[2][3] However, the large-scale Phase III AleCardio trial was terminated due to a failure to demonstrate cardiovascular risk reduction and the emergence of significant safety concerns.[4] This document provides an in-depth technical overview of this compound, its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and the ultimate reasons for its discontinuation.

Introduction

Type 2 diabetes mellitus is a complex metabolic disorder characterized by insulin resistance and hyperglycemia, frequently accompanied by a cluster of cardiovascular risk factors, including dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol [HDL-C]). Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that are critical regulators of glucose and lipid metabolism. The PPAR family consists of three main isoforms:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart. Its activation, targeted by fibrate drugs, leads to lower triglyceride levels and increased HDL-C.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation, the mechanism of thiazolidinedione (TZD) drugs, enhances insulin sensitivity and glucose uptake.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation.

The concept of a dual PPARα/γ agonist, or "glitazar," was to create a single molecule that could offer the comprehensive metabolic benefits of activating both pathways: the insulin-sensitizing and glucose-lowering effects of PPARγ agonism combined with the lipid-modifying effects of PPARα agonism. This compound was engineered as a balanced dual agonist, demonstrating high potency for both receptor subtypes.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid

-

Chemical Formula: C₂₄H₂₃NO₅S

-

Molar Mass: 437.51 g·mol⁻¹

-

Class: Phenyl-1,3-oxazole derivative

Mechanism of Action: Dual PPARα/γ Activation

This compound functions as a ligand for both PPARα and PPARγ. Like other nuclear receptors, upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by this compound primarily impacts lipid metabolism. It upregulates genes involved in fatty acid uptake, transport, and β-oxidation. This leads to increased clearance of triglycerides and a rise in HDL-C levels through the regulation of apolipoprotein gene expression (e.g., APOA1, APOA5).

PPARγ Signaling Pathway

This compound's activation of PPARγ enhances insulin sensitivity. It promotes the differentiation of adipocytes and upregulates the expression of genes involved in glucose uptake (e.g., GLUT4) and lipid storage. This action helps to sequester free fatty acids from the circulation into adipose tissue, thereby reducing lipotoxicity in muscle and liver and improving systemic insulin action.

Potency and Selectivity

This compound is characterized as a potent and balanced dual agonist. Cell-based transactivation assays demonstrated high potency with half-maximal effective concentrations (EC₅₀) in the low nanomolar range for both human PPAR subtypes.

Table 1: In Vitro Potency (EC₅₀) of this compound and Comparators

| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) |

|---|---|---|---|

| This compound | 5 | 9 | 376 |

| Muraglitazar | 5680 | 243 | 16400 |

| Tesaglitazar | 4780 | 3420 | 51000 |

| Rosiglitazone | 15000 | 245 | 8630 |

| Pioglitazone | 11600 | 1160 | 9210 |

Data sourced from a comparative molecular profiling study.

Preclinical and Clinical Efficacy

Preclinical Data

Studies in obese, insulin-resistant rhesus monkeys, a recognized model for metabolic syndrome, demonstrated significant beneficial effects of this compound on both glycemic and lipid parameters.

Table 2: Key Findings from a Preclinical Primate Study (this compound 0.03 mg/kg/day for 42 days)

| Parameter | Mean Change from Baseline | P-value |

|---|---|---|

| Triglycerides | ↓ 89% | 0.0035 |

| HDL-Cholesterol | ↑ 125% | 0.0007 |

| LDL-Cholesterol | ↓ 41% | - |

| Insulin Sensitivity (Clamp) | ↑ 60% | 0.001 |

| Body Weight | ↓ 5.9% | 0.043 |

Data from Hansen BC, et al. (2011).

Clinical Efficacy

Phase II and III clinical trials confirmed the glucose-lowering and lipid-modifying effects of this compound in patients with T2DM.

Phase II (SYNCHRONY Trial): This dose-ranging study established the efficacy of this compound over 16 weeks. The 150 µg dose was identified as providing a favorable balance of efficacy and safety.

Table 3: Summary of Efficacy Results from the SYNCHRONY Phase II Trial (16 Weeks)

| Parameter | Placebo | This compound 50 µg | This compound 150 µg | This compound 600 µg | Pioglitazone 45 mg |

|---|---|---|---|---|---|

| Change in HbA1c (%) | - | -0.36 | -0.93 (approx.) | -1.35 | -1.0 (approx.) |

| Change in Triglycerides (%) | - | - | ↓ 43 (max effect) | - | - |

| Change in HDL-C (%) | - | - | ↑ 20 (max effect) | - | - |

Data are placebo-adjusted changes from baseline where specified.

Phase III (Pooled Analysis): A pooled analysis of three Phase III trials (n=591) evaluated this compound 150 µ g/day versus placebo for 26 weeks.

Table 4: Efficacy Results from Pooled Phase III Trials (26 Weeks)

| Parameter | This compound 150 µg | Placebo |

|---|---|---|

| Change in HbA1c (%) | Statistically significant reduction | - |

| Change in Lipid Profile | Beneficial changes | - |

| Change in HOMA-IR | Beneficial changes | - |

Absolute values were not detailed in the abstract, but differences were statistically significant.

Safety and Tolerability Profile

While early trials suggested a manageable safety profile, the large-scale AleCardio trial revealed significant adverse events, leading to its termination.

Table 5: Key Safety Findings and Adverse Events

| Adverse Event | This compound Group | Placebo/Comparator Group | Trial/Analysis |

|---|---|---|---|

| Primary CV Endpoint (Death, MI, Stroke) | 9.5% | 10.0% (HR 0.96, p=0.57) | AleCardio |

| Hospitalization for Heart Failure | 3.4% | 2.8% (p=0.14) | AleCardio |

| Renal Dysfunction | 7.4% | 2.7% (p < 0.001) | AleCardio |

| Gastrointestinal Hemorrhage | 2.4% | 1.7% (p=0.03) | AleCardio |

| Body Weight Change (kg) | +1.37 | -0.53 | Pooled Phase III |

| Hypoglycemia | 7.8% | 1.7% | Pooled Phase III |

| Bone Fractures | Increased rate | - | AleCardio (DSMB Report) |

Experimental Protocols & Workflows

PPAR Transactivation Assay

This cell-based assay is fundamental for determining the functional potency (EC₅₀) of a compound as a PPAR agonist. It utilizes reporter gene technology.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T, COS-1) is cultured under standard conditions.

-

Transient Transfection: Cells are co-transfected with three plasmids:

-

An expression vector containing a chimeric protein: the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) fused to the ligand-binding domain (LBD) of the human PPARα or PPARγ.

-

A reporter vector containing a promoter with GAL4 response elements (Upstream Activation Sequence, UAS) driving the expression of a reporter gene, typically Firefly Luciferase.

-

A control vector that constitutively expresses a different reporter (e.g., Renilla Luciferase) to normalize for transfection efficiency.

-

-

Compound Incubation: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist for a set period (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and the activity of both Firefly and Renilla luciferases is measured using a luminometer. The Firefly signal is normalized to the Renilla signal.

-

Data Analysis: The normalized luciferase activity is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing whole-body insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Methodology:

-

Subject Preparation: The subject (animal or human) is fasted overnight. Two intravenous catheters are inserted: one for infusions (insulin, glucose) and one in a contralateral, heated hand/limb for "arterialized" venous blood sampling.

-

Basal Period: A baseline blood sample is taken to measure basal glucose and insulin levels.

-

Insulin Infusion: A continuous, high-dose infusion of insulin is initiated to suppress endogenous glucose production and stimulate peripheral glucose uptake.

-

Glucose Monitoring & Infusion: Blood glucose is measured frequently (e.g., every 5-10 minutes). A variable infusion of glucose (e.g., 20% dextrose) is administered, and the rate is adjusted to "clamp" the blood glucose concentration at a constant, euglycemic level (e.g., ~100 mg/dL).

-

Steady State: After a period of adjustment, a steady state is reached where the glucose infusion rate (GIR) equals the rate of whole-body glucose disposal. This GIR is the primary measure of insulin sensitivity.

-

Data Calculation: The GIR, typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min), is calculated from the last 30-60 minutes of the clamp. A higher GIR indicates greater insulin sensitivity.

Discontinuation of Development

The development of this compound was officially halted in July 2013. The decision was based on the recommendation of the independent Data and Safety Monitoring Board for the AleCardio trial, a large (n=7,226) Phase III cardiovascular outcomes study. The trial was stopped prematurely for two primary reasons:

-

Futility for Efficacy: An interim analysis revealed that this compound was highly unlikely to meet its primary endpoint of reducing the risk of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke compared to placebo. The hazard ratio was near unity, indicating no cardiovascular benefit.

-

Unfavorable Safety Profile: The trial data showed an increased incidence of serious adverse events in the this compound arm, including bone fractures, gastrointestinal hemorrhage, renal dysfunction, and heart failure.

This outcome, coupled with the previous failures of other dual PPAR agonists like muraglitazar and tesaglitazar due to compound-specific toxicities, has significantly dampened enthusiasm for this class of drugs for cardiovascular risk reduction.

Conclusion

This compound is a potent, balanced dual PPARα/γ agonist that effectively improves glycemic control and lipid profiles, consistent with its mechanism of action. Preclinical and early-phase clinical data were promising. However, the definitive Phase III AleCardio trial demonstrated a clear lack of cardiovascular efficacy and an unacceptable safety profile, characterized by increased risks of heart failure, renal impairment, and bleeding. These findings underscore the challenge of translating promising effects on surrogate metabolic markers into tangible clinical benefits in cardiovascular outcomes and highlight the complex, sometimes detrimental, off-target or pleiotropic effects of PPAR modulation. The story of this compound serves as a critical case study in drug development, emphasizing the indispensability of large-scale outcomes trials to truly assess the benefit-risk profile of novel metabolic therapies.

References

Aleglitazar: A Dual PPARα/γ Agonist's Role in Glucose and Lipid Metabolism - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides an in-depth overview of its mechanism of action and its effects on glucose and lipid metabolism. By activating both PPARα and PPARγ, this compound was designed to concurrently improve glycemic control and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM). This document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the core signaling pathways involved. While the clinical development of this compound was ultimately halted due to unfavorable risk-benefit outcomes in a major cardiovascular trial, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of dual PPAR agonism.

Introduction

Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and dyslipidemia. The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid homeostasis. The two main isoforms targeted in metabolic diseases are:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in decreased triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C).

-

PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake.

This compound was developed as a balanced dual PPARα/γ agonist with the therapeutic goal of addressing both hyperglycemia and dyslipidemia through a single molecule.

Mechanism of Action: Dual PPARα/γ Activation

This compound binds to and activates both PPARα and PPARγ, leading to the heterodimerization of these receptors with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that collectively improve glucose and lipid metabolism.

Caption: this compound's dual PPARα/γ signaling pathway.

Quantitative Data from Clinical Trials

The efficacy of this compound on glycemic and lipid parameters was evaluated in several clinical trials. The following tables summarize the key quantitative findings from the Phase II SYNCHRONY study and a pooled analysis of three Phase III trials.

SYNCHRONY (Phase II Study)

Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study in patients with type 2 diabetes.

| Parameter | Placebo (n=55) | This compound 50 µg (n=55) | This compound 150 µg (n=55) | This compound 300 µg (n=55) | This compound 600 µg (n=55) | Pioglitazone 45 mg (n=57) |

| Change in HbA1c (%) | -0.2 | -0.36 | -0.93 | -1.24 | -1.35 | -0.89 |

| Change in Triglycerides (%) | -8 | -25 | -37 | -43 | -43 | -14 |

| Change in HDL-C (%) | +3 | +11 | +20 | +25 | +28 | +13 |

| Change in LDL-C (%) | +2 | -10 | -15 | -20 | -21 | -2 |

| Change in Fasting Plasma Glucose (mg/dL) | -5 | -16 | -41 | -58 | -65 | -40 |

Data adapted from the SYNCHRONY study.

Pooled Analysis of Three Phase III Trials

Study Design: A pooled analysis of data from three randomized, 26-week, placebo-controlled Phase III clinical trials in patients with type 2 diabetes (n=591).

| Parameter | Placebo | This compound 150 µg |

| Change in HbA1c (%) | +0.22 | -0.78 |

| Change in Fasting Plasma Glucose (mg/dL) | +9.0 | -28.8 |

| Change in HOMA-IR | +0.8 | -1.8 |

| Change in Triglycerides (mg/dL) | -8.8 | -88.6 |

| Change in HDL-C (mg/dL) | +0.8 | +8.1 |

| Change in LDL-C (mg/dL) | +3.9 | -10.8 |

| Change in Body Weight (kg) | -0.53 | +1.37 |

Data adapted from a pooled analysis of three Phase III trials.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are overviews of key methodologies used in the evaluation of this compound.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo.

Objective: To measure whole-body glucose disposal and hepatic insulin sensitivity.

Methodology Overview:

-

Catheter Placement: Two intravenous catheters are placed in the patient's arms: one for the infusion of insulin and glucose, and the other for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

-

Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a constant blood glucose level (euglycemia).

-

Blood Sampling: Blood samples are taken frequently (every 5-10 minutes) to monitor blood glucose levels.

-

Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered a measure of insulin-stimulated glucose uptake by the tissues. A higher glucose infusion rate indicates greater insulin sensitivity.

In Vitro Adipocyte Differentiation and Treatment

Objective: To assess the direct effects of this compound on adipocyte function and gene expression.

Cell Line: 3T3-L1 preadipocytes are a commonly used murine cell line for studying adipogenesis.

Methodology Overview:

-

Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium.

-

Induction of Differentiation: To induce differentiation into mature adipocytes, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers (e.g., isobutylmethylxanthine (IBMX), dexamethasone, and insulin).

-

Maturation: After a few days, the differentiation medium is replaced with a maintenance medium containing insulin, and the cells are allowed to mature into lipid-laden adipocytes.

-

Treatment: Mature adipocytes are then treated with varying concentrations of this compound or a vehicle control.

-

Analysis: Following treatment, cells are harvested for various analyses, including:

-

Gene Expression Analysis (qPCR): To measure the mRNA levels of PPAR target genes (e.g., GLUT4, adiponectin).

-

Protein Analysis (Western Blot): To assess the protein levels of key components of the insulin signaling pathway (e.g., Akt, IRS-1).

-

Glucose Uptake Assays: To measure the rate of glucose transport into the cells.

-

Lipid Accumulation (Oil Red O Staining): To visualize and quantify the accumulation of intracellular lipids.

-

Experimental and Logical Workflows

The evaluation of a dual PPAR agonist like this compound follows a structured workflow from initial screening to clinical trials.

Caption: A generalized experimental workflow for drug development.

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrated significant efficacy in improving both glycemic control and lipid profiles in patients with type 2 diabetes in Phase II and initial Phase III studies. Its mechanism of action, involving the transcriptional regulation of a wide array of genes in glucose and lipid metabolism, highlights the therapeutic potential of targeting both PPAR isoforms. However, the ALECARDIO cardiovascular outcomes trial was terminated prematurely due to a lack of efficacy in reducing cardiovascular events and an increase in adverse events, including heart failure, fractures, and renal impairment.

The journey of this compound underscores the complexity of translating promising metabolic effects into tangible cardiovascular benefits and the challenges associated with the safety profile of dual PPAR agonists. The extensive data generated from the this compound clinical trial program remains a valuable resource for the scientific community, providing crucial insights for the future development of therapies for metabolic diseases.

Aleglitazar: A Comprehensive Technical Guide to Target Binding and Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target binding and activation studies of aleglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs). This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound is a potent and balanced dual agonist for PPARα and PPARγ, nuclear receptors that are critical regulators of glucose homeostasis and lipid metabolism.[1] Its mechanism of action involves direct binding to these receptors, leading to the recruitment of co-activators and the modulation of target gene transcription. This guide delves into the specifics of these interactions, providing the quantitative data and methodological insights necessary for researchers in the field.

Data Presentation: Quantitative Analysis of this compound's Potency

The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) for both PPARα and PPARγ. These values are crucial for understanding the drug's affinity and functional activity at its molecular targets.

| Parameter | PPARα | PPARγ | Reference |

| EC₅₀ | 5 nM | 9 nM | [2][3] |

| IC₅₀ | 38 nM | 19 nM | [4] |

Table 1: Potency of this compound on Human PPARα and PPARγ. This table summarizes the key quantitative data regarding the potency of this compound. The EC₅₀ values represent the concentration of this compound required to elicit a half-maximal response in a cell-based transcriptional activation assay. The IC₅₀ values indicate the concentration at which this compound displaces 50% of a radiolabeled ligand in a competitive binding assay.

Experimental Protocols

A comprehensive understanding of this compound's interaction with its targets necessitates a detailed examination of the experimental methodologies employed in its study. The following sections provide detailed protocols for the key experiments cited in the characterization of this compound.

Cell-Based Transcriptional Activation Assay

This assay is fundamental for determining the functional potency (EC₅₀) of a PPAR agonist. It measures the ability of the compound to activate the transcription of a reporter gene under the control of a PPAR response element (PPRE).

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound in a cellular context.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[5]

-

Expression Plasmids:

-

A plasmid encoding the full-length human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene downstream of a PPRE.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound stock solution (in DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

Phosphate-Buffered Saline (PBS).

-

Protocol:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

-

Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Further Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This assay provides insights into the initial step of transcriptional activation: the recruitment of co-activator proteins to the ligand-bound PPAR.

Objective: To measure the ligand-dependent interaction between a PPAR subtype and a specific co-activator peptide.

Materials:

-

Recombinant Proteins:

-

Glutathione S-transferase (GST)-tagged PPARα or PPARγ ligand-binding domain (LBD).

-

Biotinylated co-activator peptide containing an LXXLL motif (e.g., from SRC1 or TRAP220).

-

-

Detection Reagents:

-

Terbium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated fluorophore (e.g., d2 or APC) (acceptor fluorophore).

-

-

Assay Buffer: A suitable buffer for maintaining protein stability and interaction.

-

This compound Stock Solution: In DMSO.

Protocol:

-

Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, biotinylated co-activator peptide, terbium-anti-GST antibody, and streptavidin-acceptor in the assay buffer.

-

Compound Dispensing: In a 384-well plate, dispense serial dilutions of this compound or vehicle control.

-

Protein Addition: Add the GST-PPAR-LBD to each well and incubate for a short period to allow for ligand binding.

-

Detection Mix Addition: Add a pre-mixed solution of the biotinylated co-activator peptide, terbium-anti-GST antibody, and streptavidin-acceptor to each well.

-

Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding events to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting the terbium donor and measuring emission at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration to generate a dose-response curve and determine the EC₅₀ for co-activator recruitment.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (this compound) to its target receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for PPARα and PPARγ.

Materials:

-

Receptor Source: Membrane preparations from cells overexpressing human PPARα or PPARγ.

-

Radioligand: A high-affinity radiolabeled PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ).

-

Unlabeled Competitor: this compound.

-

Assay Buffer: A buffer suitable for maintaining receptor integrity.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Cocktail and Counter.

Protocol:

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Caption: Workflow for a cell-based transcriptional activation assay.

References

- 1. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Aleglitazar Administration in Rodent Models of Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Aleglitazar in rodent models of metabolic syndrome. This document summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

This compound is a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ) that has been investigated for its potential to treat type 2 diabetes mellitus (T2DM) and dyslipidemia.[1][2] In rodent models of metabolic syndrome, this compound has demonstrated significant improvements in glycemic control, lipid profiles, and organ protection.[3][4] These protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in various rodent models of metabolic syndrome.

Table 1: Effects of this compound on Glycemic Control in Zucker Diabetic Fatty (ZDF) Rats [3]

| Parameter | Vehicle-Treated ZDF Rats | This compound-Treated ZDF Rats (0.3 mg/kg/day) | Percentage Change |

| Glycated Hemoglobin (HbA1c) | 9.2% | 5.4% | -41.3% |

| Blood Glucose | 26.1 ± 1.0 mmol/l | 8.3 ± 0.3 mmol/l | -68.2% |

| Plasma Insulin | - | Near-normal levels preserved | - |

| Urinary Glucose | Significantly elevated | Significantly reduced | - |

| Insulin Sensitivity | - | Improved by 60% (in rhesus monkeys) | - |

Table 2: Effects of this compound on Lipid Profile in Rodent and Primate Models

| Parameter | Vehicle/Baseline | This compound Treatment | Percentage Change | Animal Model |

| Triglycerides | 8.5 ± 0.9 mmol/l | 1.4 ± 0.1 mmol/l | -83.5% | ZDF Rats |

| Triglycerides | 328 mg/dL | 36 mg/dL | -89% | Rhesus Monkeys |

| Non-Esterified Fatty Acids | 0.26 ± 0.04 mmol/l | 0.09 ± 0.02 mmol/l | -65.4% | ZDF Rats |

| HDL-Cholesterol | 46 mg/dL | 102 mg/dL | +125% | Rhesus Monkeys |

| LDL-Cholesterol | - | Reduced by 41% | -41% | Rhesus Monkeys |

| Apolipoprotein A-I | - | Increased by 17% | +17% | Rhesus Monkeys |

| Apolipoprotein A-II | - | Increased by 17% | +17% | Rhesus Monkeys |

Table 3: Effects of this compound on Body Weight and Organ Protection

| Parameter | Observation in this compound-Treated Animals | Animal Model |

| Body Weight | Reduced by 5.9% from baseline | Rhesus Monkeys |

| Pancreatic β-cell Morphology | Protected, preserved islet integrity, reduced apoptosis and fibrosis | ZDF Rats |

| Renal Protection | Prevented glomerular hypertrophy, podocyte degeneration, glomerulosclerosis, and tubulo-interstitial lesions | ZDF Rats |

| Ocular Health | Prevented development of cataracts | ZDF Rats |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to rodent models of metabolic syndrome.

Animal Model Selection

The Zucker diabetic fatty (ZDF) rat is a well-established and widely used model for metabolic syndrome and type 2 diabetes. These rats are homozygous for a mutation in the leptin receptor gene, leading to obesity, insulin resistance, hyperglycemia, and dyslipidemia. Other potential models include diet-induced obesity models in mice and rats.

This compound Administration Protocol in ZDF Rats

This protocol is based on a study that demonstrated significant therapeutic effects of this compound.

-

Animals: Six-week-old male ZDF rats. Age-matched male Zucker lean rats can serve as non-diabetic controls.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

-

Grouping:

-

Group 1: Vehicle-treated ZDF rats (n=10)

-

Group 2: this compound-treated ZDF rats (n=10)

-

Group 3: Zucker lean rats (non-diabetic controls, n=10)

-

-

Drug Formulation and Administration:

-

Dose: 0.3 mg/kg/day.

-

Formulation: Administer as a food admix. This involves mixing the calculated dose of this compound with a specific amount of powdered chow. The vehicle group receives the same chow without the drug.

-

Duration: 13 weeks.

-

-

Monitoring and Measurements:

-

Body Weight and Food Intake: Record daily or weekly.

-

Blood Sampling: Collect blood samples at various time points (e.g., baseline, 6 weeks, 12 weeks) for analysis of plasma glucose, insulin, HbA1c, and lipid profiles.

-

Urine Collection: Collect urine at specified intervals (e.g., 13 weeks) to measure urinary glucose and protein concentrations.

-

-

Endpoint Analysis (at 13 weeks):

-

Histopathology: Perform histopathological analysis of key organs such as the pancreas, kidneys, and eyes to assess structural changes.

-

Immunohistochemistry: Conduct quantitative immunohistochemistry to examine markers of apoptosis (e.g., caspase-3) and fibrosis in pancreatic islets.

-

Experimental Workflow Diagram

Caption: Experimental workflow for this compound administration in ZDF rats.

Signaling Pathways

This compound exerts its therapeutic effects by acting as a dual agonist for PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.

PPAR-α and PPAR-γ Signaling

-

PPAR-α Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Its activation leads to:

-

Increased fatty acid uptake and oxidation.

-

Reduced triglyceride production.

-

Increased HDL cholesterol levels.

-

Anti-inflammatory effects.

-

-

PPAR-γ Activation: Highly expressed in adipose tissue, but also present in other tissues like muscle and liver. Its activation leads to:

-

Improved insulin sensitivity.

-

Enhanced glucose uptake in peripheral tissues.

-

Adipocyte differentiation and lipid storage.

-

Anti-inflammatory effects.

-

Signaling Pathway Diagram

References

- 1. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of the dual PPAR-α/γ agonist this compound on glycaemic control and organ protection in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Aleglitazar Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3][4] It has been investigated for its therapeutic potential in type 2 diabetes and cardiovascular disease due to its ability to improve insulin sensitivity, regulate glucose and lipid metabolism, and exert anti-inflammatory effects.[2] These application notes provide detailed protocols for studying the effects of this compound in relevant cell culture models, including cardiomyocytes and adipocytes. The protocols cover a range of assays to assess cellular responses to this compound treatment, from viability and apoptosis to signaling pathway modulation.

Cell Culture Conditions

Optimal cell culture conditions are critical for obtaining reliable and reproducible results. The following tables summarize recommended cell lines, media formulations, and general culture conditions for studying this compound.

Table 1: Recommended Cell Lines and Culture Media

| Cell Line | Description | Basal Medium | Supplements |

| Human Cardiomyocytes (HCM) | Primary cells for studying cardiac-specific effects. | Myocyte Basal Medium | Myocyte Growth Medium SupplementMix or SupplementPack |

| Murine Cardiomyocytes (mCM) | Primary cells from wild-type or knockout mice. | MEM (with 2 mM L-glutamine and 1.26 mM CaCl₂) | 10% FBS (for plating), 1 ml BDM (500 mM), 0.5 ml Penicillin/Streptomycin (10,000 U/ml), 0.5 ml BSA (100 mg/ml) |

| SGBS Human Adipocytes | Simpson-Golabi-Behmel syndrome preadipocyte cell strain for studying adipogenesis and insulin resistance. | DMEM/F12 | Proliferation: 10% FCS, 3.3 µM biotin, 1.7 µM pantothenate. Differentiation: See detailed protocol below. |

Table 2: General Cell Culture and this compound Treatment Parameters

| Parameter | Recommendation | Notes |

| Temperature | 37°C | Standard for mammalian cell culture. |

| CO₂ | 5% | For maintaining pH of bicarbonate-buffered media. |

| Humidity | >90% | To prevent evaporation of culture medium. |

| This compound Solvent | DMSO (0.1%) | Prepare stock solutions in DMSO and dilute to final concentration in culture medium. Ensure final DMSO concentration is consistent across all conditions, including vehicle controls. |

| This compound Concentration Range | 10 nM - 40 µM | Optimal concentration should be determined empirically for each cell type and experimental endpoint. |

| Incubation Time | 12 - 48 hours | Dependent on the specific assay and the biological process being investigated. |

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Culture and Differentiation of SGBS Human Adipocytes

This protocol is adapted from established methods for the culture and adipogenic differentiation of Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.

Materials:

-

SGBS preadipocytes

-

Proliferation Medium: DMEM/F12, 10% FBS, 3.3 µM biotin, 1.7 µM pantothenate, 100 U/mL penicillin, 0.1 mg/mL streptomycin.

-

Differentiation Medium (Day 0-4): Serum-free DMEM/F12 with 8 µg/ml biotin, 4 µg/ml pantothenic acid, 10 µg/mL transferrin, 20 nM insulin, 100 nM cortisol, 0.2 nM triiodothyronine (T3), 25 nM dexamethasone, 250 µM IBMX, and 2 µM rosiglitazone.

-

Maintenance Medium (Day 4 onwards): Serum-free DMEM/F12 with 8 µg/ml biotin, 4 µg/ml pantothenic acid, 10 µg/mL transferrin, 20 nM insulin, and 100 nM cortisol.

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Proliferation: Culture SGBS preadipocytes in Proliferation Medium until confluent.

-

Initiation of Differentiation (Day 0): Two days post-confluence, wash the cells three times with PBS. Replace the medium with Differentiation Medium.

-

Medium Change (Day 4): Replace the Differentiation Medium with Maintenance Medium.

-

Maintenance: Continue to culture the cells in Maintenance Medium, changing the medium every 2-3 days. Adipocytes are typically fully differentiated by Day 12 and ready for experiments.

Protocol 2: Isolation and Culture of Adult Murine Cardiomyocytes

This protocol provides a method for isolating and culturing adult murine cardiomyocytes.

Materials:

-

Adult mouse

-

Perfusion Buffer: Calcium-free, high potassium buffer.

-

Digestion Buffer: Perfusion buffer containing Type II Collagenase.

-

Plating Medium: MEM with 2 mM L-glutamine, 1.26 mM CaCl₂, 10% FBS, 500 µM BDM, 100 U/ml penicillin/streptomycin, and 200 µM ATP.

-

Culture Medium: MEM with 2 mM L-glutamine, 1.26 mM CaCl₂, 500 µM BDM, 100 U/ml penicillin/streptomycin, and 100 µg/ml BSA.

-

Laminin-coated culture dishes

Procedure:

-

Heart Perfusion and Digestion: Excise the mouse heart and cannulate the aorta. Perfuse retrogradely with Perfusion Buffer followed by Digestion Buffer.

-

Cell Dissociation: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension.

-

Plating: Plate the isolated cardiomyocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a 2% CO₂ incubator.

-

Culture: After an initial attachment period, replace the Plating Medium with Culture Medium for subsequent experiments.

Protocol 3: Assessment of Apoptosis - Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cells

-

Cell Lysis Buffer

-

Caspase-3 Substrate (DEVD-pNA)

-

Assay Buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen Caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add Assay Buffer and Caspase-3 Substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 4: Assessment of Cell Viability - LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

-

Cell culture supernatant from treated and control cells

-

LDH Assay Reaction Mixture

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Carefully collect the cell culture supernatant.

-

Assay Reaction: In a 96-well plate, add the supernatant and the LDH Assay Reaction Mixture.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity based on low (spontaneous LDH release) and high (maximum LDH release) controls.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Treated and control cells

-

H2DCFDA (DCFDA)

-

Assay Buffer or complete culture medium

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

This compound Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Remove the treatment medium and incubate the cells with 20 µM H2DCFDA in Assay Buffer or complete medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with Assay Buffer to remove excess probe.

-

Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

-

Analysis: Quantify the change in ROS levels relative to the control.

Protocol 6: Analysis of Insulin Signaling - Western Blot for p-Akt and p-IRS1

This protocol details the detection of phosphorylated Akt and IRS1, key markers of insulin signaling activation, by Western blotting.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-p-IRS1 Ser312, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from this compound treatment studies should be summarized in tables for clear comparison of dose-dependent and time-course effects.

Table 3: Dose-Dependent Effect of this compound on Apoptosis, Caspase-3 Activity, and Cytochrome-C Release in Human and Murine Cardiomyocytes under Hyperglycemic Conditions

Data summarized from a study by Chen et al. (2017). Cells were incubated under hyperglycemic conditions (25 mM glucose) with varying concentrations of this compound for 48 hours.

| This compound Conc. | Apoptosis (Fold Change vs. HG control) | Caspase-3 Activity (Fold Change vs. HG control) | Cytochrome-C Release (Fold Change vs. HG control) |

| Human Cardiomyocytes (HCM) | |||

| 1.0 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| 10 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| 20 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| Murine Cardiomyocytes (mCM-WT) | |||

| 1.0 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| 10 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| 20 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| Murine Cardiomyocytes (mCM-PPARγ KO) | |||

| 10 µM | Significant Decrease | Significant Decrease | Significant Decrease |

| 20 µM | Significant Decrease | Significant Decrease | Significant Decrease |

HG: Hyperglycemia

Table 4: Effect of this compound on Inflammatory Mediator Expression in Human Adipocytes

Data summarized from a study by Cignarelli et al. (2016). Differentiated SGBS adipocytes were treated with this compound for 24 hours before stimulation with TNF-α.

| This compound Conc. | IL-6 Expression (vs. TNF-α control) | CXC-L10 Expression (vs. TNF-α control) | MCP-1 Expression (vs. TNF-α control) |

| 10 nmol/L | Reduced | Reduced | Reduced |

| 100 nmol/L | Reduced | Reduced | Reduced |

| 1 µmol/L | Reduced | Reduced | Reduced |

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

This compound Mechanism of Action

This compound activates both PPARα and PPARγ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This leads to improved insulin sensitivity, reduced inflammation, and protection against apoptosis.

Caption: this compound activates PPARα and PPARγ, leading to gene transcription.

Downstream Signaling Pathways Modulated by this compound

Activation of PPARs by this compound influences key downstream signaling pathways, including the pro-survival PI3K/Akt pathway and the inhibition of the pro-inflammatory NF-κB pathway.

References

- 1. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with Aleglitazar

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aleglitazar dosage and administration for in vivo animal studies, based on published research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Summary of In Vivo this compound Dosage and Effects

This compound, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has been investigated in various animal models for its effects on glucose and lipid metabolism. The following table summarizes the reported dosages, routes of administration, and key findings in different species.

| Animal Model | Dosage | Route of Administration | Duration | Key Findings |

| Rhesus Monkey (Macaca mulatta) | 0.03 mg/kg/day | Oral | 42 days | Improved insulin sensitivity, reduced triglyceride and LDL-cholesterol levels, and increased HDL-cholesterol levels.[1] |

| Zucker Diabetic Fatty (ZDF) Rat | 0.3 mg/kg/day | Food Admix | 13 weeks | Significantly reduced glycated hemoglobin and blood glucose, prevented hypertriglyceridemia, and protected against diabetes-associated structural and functional changes in the pancreas, kidneys, and eyes.[2] |

| db/db Mouse | 5 mg/kg/day | Not Specified | Not Specified | Reduced experimental infarct size.[3] |

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol describes the standard procedure for administering this compound to mice via oral gavage.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Gavage needles (appropriate size for mice, typically 20-22 gauge with a ball tip)

-

Syringes

-

Animal balance

Procedure:

-

Formulation Preparation:

-

Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a 5 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.5 mg/mL.

-

Ensure the formulation is a homogenous suspension or solution. Sonication or vortexing may be required.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the exact volume to be administered.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is in the esophagus, slowly administer the this compound formulation.

-

Gently remove the needle in a single, smooth motion.

-

Monitor the animal for any signs of distress after the procedure.

-

Protocol 2: Administration via Food Admix in Rats

This protocol is suitable for long-term studies and avoids the stress associated with repeated oral gavage.

Materials:

-

This compound

-

Powdered rodent chow

-

Mixer (e.g., a V-blender or a planetary mixer)

-

Vehicle for premix (if necessary, e.g., a small amount of oil)

Procedure:

-

Diet Preparation:

-

Calculate the total amount of this compound and chow required for the study duration and the number of animals.

-

To ensure homogenous mixing, first prepare a small premix of this compound with a portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.

-

Add the premix to the bulk of the powdered chow and mix thoroughly until a uniform distribution is achieved.

-

Pellet the medicated chow or provide it in powdered form, depending on the experimental setup.

-

-

Feeding and Monitoring:

-

Provide the animals with the medicated diet ad libitum.

-

Monitor food consumption regularly to estimate the daily dose of this compound ingested by each animal.

-

Ensure a control group receives the same diet without the addition of this compound.

-

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by activating both PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Caption: this compound activates PPARα and PPARγ to regulate genes involved in metabolism.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical workflow for an in vivo study evaluating the effects of this compound.

Caption: A typical workflow for an in vivo study investigating the effects of this compound.

References

- 1. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of PPAR Activation by Aleglitazar

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Peroxisome Proliferator-Activated Receptor (PPAR) activation by the dual PPARα/γ agonist, Aleglitazar. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data for assessing the efficacy and mechanism of action of this compound in relevant biological systems.

Introduction

This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play pivotal roles in the regulation of glucose and lipid metabolism.[1][2] Activation of PPARα primarily influences fatty acid oxidation and lipid catabolism, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.[1] By activating both receptors, this compound offers a synergistic approach to improving metabolic homeostasis. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins in the PPAR signaling cascade and downstream pathways.

Signaling Pathways

This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of insulin resistance, this compound has been shown to reverse the TNF-α-mediated suppression of insulin signaling. This is achieved, in part, by increasing the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and decreasing the inhibitory phosphorylation of Insulin Receptor Substrate 1 at Serine 312 (p-IRS1 Ser312).

Diagram of the this compound-Activated PPAR Signaling Pathway

Caption: this compound activates PPARα and PPARγ, leading to the regulation of target genes and modulation of insulin signaling pathways.

Data Presentation

The following tables present representative quantitative data from Western blot analyses demonstrating the effect of this compound on key protein targets. This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on PPARγ and Target Protein Expression

| Target Protein | Treatment | Fold Change (vs. Control) | P-value |

| PPARγ | This compound (10 µM) | 1.8 | <0.05 |

| Adiponectin | This compound (10 µM) | 2.5 | <0.01 |

| CD36 | This compound (10 µM) | 2.1 | <0.05 |

Table 2: Effect of this compound on Insulin Signaling Proteins in TNF-α-Treated Adipocytes

| Target Protein | Treatment | Fold Change (vs. TNF-α alone) | P-value |

| p-Akt (Ser473) | TNF-α + this compound (10 µM) | 3.2 | <0.01 |

| p-IRS1 (Ser312) | TNF-α + this compound (10 µM) | 0.4 | <0.05 |

| Total Akt | TNF-α + this compound (10 µM) | 1.1 | >0.05 |

| Total IRS1 | TNF-α + this compound (10 µM) | 0.9 | >0.05 |

Experimental Protocols

This section provides detailed protocols for the Western blot analysis of PPAR activation by this compound.

Experimental Workflow

Caption: A typical workflow for Western blot analysis of this compound's effects on target protein expression and phosphorylation.

Cell Culture and Treatment

-

Cell Line: Differentiated 3T3-L1 adipocytes are a suitable model system.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Insulin Resistance (Optional): To study the effects on insulin signaling, incubate differentiated adipocytes with 10 ng/mL TNF-α for 24 hours.

-

This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours). For insulin signaling experiments, stimulate cells with 100 nM insulin for the final 15-30 minutes of the this compound treatment.

Protein Extraction

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

Protein Quantification

-

Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.

SDS-PAGE

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

-

Confirm efficient transfer by staining the membrane with Ponceau S.

Blocking

-

Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

Primary Antibody Incubation

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies:

-

Rabbit anti-PPARγ (1:1000)

-

Rabbit anti-p-Akt (Ser473) (1:1000)

-

Rabbit anti-Akt (total) (1:1000)

-

Rabbit anti-p-IRS1 (Ser312) (1:1000)

-

Rabbit anti-IRS1 (total) (1:1000)

-

Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

-

-

Secondary Antibody Incubation

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

Chemiluminescent Detection

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Data Analysis and Quantification

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH).

-

For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.

-

Calculate the fold change in protein expression or phosphorylation relative to the control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Conclusion

This document provides a framework for the application of Western blot analysis in the study of PPAR activation by this compound. The detailed protocols and representative data will aid researchers in designing and executing experiments to investigate the molecular mechanisms of this dual PPARα/γ agonist, contributing to a deeper understanding of its therapeutic potential in metabolic diseases.

References

Application Notes and Protocols: Investigating Diabetic Cardiomyopathy with Aleglitazar

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ agonist, in preclinical studies of diabetic cardiomyopathy. While clinical development of this compound was halted due to unfavorable risk-benefit outcomes in the AleCardio trial, the compound remains a valuable tool for laboratory research to explore the underlying mechanisms of diabetic heart disease and the therapeutic potential of dual PPAR agonism.[1][2][3][4]

Introduction

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension.[5] Key pathological features include cardiomyocyte apoptosis, oxidative stress, inflammation, and fibrosis. This compound was developed to simultaneously target lipid and glucose metabolism through its dual agonism of PPAR-α and PPAR-γ, respectively, offering a potential therapeutic avenue for type 2 diabetes and its cardiovascular complications. Preclinical studies have demonstrated its protective effects on cardiomyocytes under hyperglycemic conditions.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on cardiomyocytes exposed to high glucose (HG), a common model for studying diabetic cardiomyopathy.

Table 1: Effect of this compound on Cardiomyocyte Viability and Apoptosis under Hyperglycemic Conditions

| Treatment Group | Cell Viability (%) | Apoptosis (%) | Caspase-3 Activity (Fold Change vs. NG) | Cytochrome-C Release (Fold Change vs. NG) |

| Normoglycemia (NG) | 100 | Baseline | 1.0 | 1.0 |

| Hyperglycemia (HG) | Reduced | Increased | Increased | Increased |

| HG + this compound (1 µM) | Increased vs. HG | Attenuated vs. HG | Attenuated vs. HG | Attenuated vs. HG |

| HG + this compound (10 µM) | Increased vs. HG | Attenuated vs. HG | Attenuated vs. HG | Attenuated vs. HG |

| HG + this compound (20 µM) | Increased vs. HG | Attenuated vs. HG | Attenuated vs. HG | Attenuated vs. HG |

Data synthesized from preclinical studies.

Table 2: Effect of this compound on Oxidative Stress Markers in Cardiomyocytes under Hyperglycemic Conditions

| Treatment Group | Reactive Oxygen Species (ROS) Production | Total Antioxidant Capacity |

| Normoglycemia (NG) | Baseline | Normal |

| Hyperglycemia (HG) | Increased | Reduced |

| HG + this compound (1 µM) | Attenuated vs. HG | Significantly Blunted Reduction vs. HG |

| HG + this compound (10 µM) | Attenuated vs. HG | Significantly Blunted Reduction vs. HG |

| HG + this compound (20 µM) | Attenuated vs. HG | Significantly Blunted Reduction vs. HG |

Data synthesized from preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Model of Hyperglycemia-Induced Cardiomyocyte Apoptosis

This protocol describes the induction of a diabetic cardiomyopathy-like state in cultured cardiomyocytes and treatment with this compound.

1. Cell Culture:

- Culture human or murine cardiomyocytes (e.g., HCM, mCM-WT) in appropriate growth medium.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Hyperglycemia:

- Once cells reach 70-80% confluency, replace the normal glucose medium with a high glucose (HG) medium (e.g., 25 mM glucose) to mimic hyperglycemic conditions.

- A normoglycemic (NG) control group should be maintained in standard glucose medium (e.g., 5.5 mM glucose).

3. This compound Treatment:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

- Treat the HG cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for a specified duration (e.g., 48 hours).

- Include a vehicle control group (HG + solvent).

4. Assessment of Apoptosis and Cell Viability:

- Cell Viability: Use assays such as MTT or PrestoBlue to quantify cell viability according to the manufacturer's instructions.

- Apoptosis: Measure apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL assay.

- Caspase-3 Activity: Quantify caspase-3 activity using a colorimetric or fluorometric assay kit.

- Cytochrome-C Release: Measure the release of cytochrome-C from mitochondria into the cytoplasm via western blotting or ELISA.

Protocol 2: Measurement of Oxidative Stress

This protocol outlines the methods to assess the impact of this compound on hyperglycemia-induced oxidative stress.

1. Cell Culture and Treatment:

- Follow steps 1-3 from Protocol 1.

2. Measurement of Reactive Oxygen Species (ROS):

- Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.

- Incubate the treated cells with the probe and measure the fluorescence intensity using a fluorescence microscope or plate reader.

3. Measurement of Total Antioxidant Capacity:

- Assess the total antioxidant capacity of cell lysates using commercially available assay kits, which are typically based on the reduction of a colored substrate.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Diabetic Cardiomyopathy

This compound exerts its protective effects through the dual activation of PPAR-α and PPAR-γ. This activation leads to the modulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation, ultimately mitigating hyperglycemia-induced cardiomyocyte apoptosis and oxidative stress.

Caption: this compound's dual activation of PPAR-α and PPAR-γ mitigates hyperglycemia-induced apoptosis.

Experimental Workflow for In Vitro this compound Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound on cardiomyocytes in a laboratory setting.

Caption: Workflow for assessing this compound's effects on cardiomyocytes under hyperglycemic stress.

Conclusion and Future Directions